molecular formula C12H6Cl4 B1221728 2,2',6,6'-Tetrachlorobiphenyl CAS No. 15968-05-5

2,2',6,6'-Tetrachlorobiphenyl

Cat. No. B1221728
CAS RN: 15968-05-5
M. Wt: 292 g/mol
InChI Key: PXAGFNRKXSYIHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated biphenyls, including 2,2',6,6'-Tetrachlorobiphenyl, often involves the Cadogan coupling of commercially available or synthetic chlorinated anilines in the presence of chlorinated benzenes and isoamyl nitrite. For instance, 2, 3, 4, 6-Tetrachloraniline was prepared by the chlorination of 2, 4, 5-trichloroaniline to facilitate the synthesis of isomeric nona- and octachlorobiphenyls, showcasing the complexity and precision required in synthesizing such chlorinated biphenyls (Mullin et al., 1981).

Molecular Structure Analysis

The molecular structure of chlorinated biphenyls has been extensively studied through methods such as X-ray crystallography. For example, the crystal structure of 2,2',5,5'-tetrachlorobiphenyl (PCB 52) revealed a dihedral angle between the two phenyl rings, providing insights into the planar configuration and potential intermolecular interactions of such compounds (Miao et al., 1996).

Chemical Reactions and Properties

The reactivity of chlorinated biphenyls in various chemical environments is a subject of investigation, particularly in the context of their environmental degradation and metabolic transformation. Studies have shown different reactivity patterns, such as nucleophilic substitution and hydrodechlorination, when tetra- and pentachlorobiphenyls are reacted with alkali in 2-aminoethanol medium, highlighting the pathways for their chemical transformations (Gorbunova et al., 2020).

Physical Properties Analysis

The physical properties of 2,2',6,6'-Tetrachlorobiphenyl, such as solubility, melting point, and density, are crucial for understanding its environmental fate and behavior. These properties are influenced by the chlorination pattern and molecular structure, affecting the compound's persistence and mobility in the environment.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and affinity for biological receptors, are essential for assessing the toxicological and environmental impact of 2,2',6,6'-Tetrachlorobiphenyl. Studies on its metabolism and interaction with biological systems reveal the formation of metabolites with specific tissue localization, indicating the bioaccumulative potential and toxicological implications of this compound (Klasson-Wehler et al., 1987).

Scientific Research Applications

Environmental Degradation Studies

One significant area of research involving 2,2',6,6'-Tetrachlorobiphenyl focuses on its environmental degradation. A study by Van Dort and Bedard (1991) demonstrated the dechlorination of a similar tetrachlorobiphenyl compound by anaerobic microorganisms, highlighting a possible biological approach to mitigating environmental contamination by such compounds (Van Dort & Bedard, 1991).

Photocatalytic Removal

Research by Tunçal et al. (2015) investigated the removal of 2,2',5,5'-tetrachlorobiphenyl from sludge using a novel photocatalytic treatment. This study is crucial for understanding how to manage and treat environments contaminated with polychlorinated biphenyls, including 2,2',6,6'-Tetrachlorobiphenyl (Tunçal, Çifçi, & Uslu Orhan, 2015).

Estrogenicity Study

A study by Arcaro et al. (1999) explored the estrogenic effects of 2,2',6,6'-Tetrachlorobiphenyl in vitro and in vivo. Understanding the hormonal impacts of such chemicals is vital for assessing their potential risks to wildlife and human health (Arcaro et al., 1999).

Chemical Synthesis Applications

The synthesis of a 2,2',6,6'-tetraphosphinobiphenyl compound by Petzold and Alrawashdeh (2012) highlights the use of tetrachlorobiphenyls in chemical synthesis, particularly in the context of creating complex organic molecules (Petzold & Alrawashdeh, 2012).

Theoretical Studies on Radical Ions

Density functional theory studies conducted by Arulmozhiraja et al. (2002) provided insights into the ionization potentials and electron affinities of various polychlorinated biphenyls, including 2,2',6,6'-Tetrachlorobiphenyl. Such theoretical studies are essential for understanding the chemical properties and reactivity of these compounds (Arulmozhiraja, Fujii, & Morita, 2002).

Future Directions

: HMDB Metabolite: 2,2’,6,6’-Tetrachlorobiphenyl : Determination of Polychlorinated Biphenyls (PCBs) in Soils and Solid Waste Using GC-MS : 2,2’,6,6’-Tetrachlorobiphenyl is estrogenic in vitro and in vivo

properties

IUPAC Name

1,3-dichloro-2-(2,6-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-7-3-1-4-8(14)11(7)12-9(15)5-2-6-10(12)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAGFNRKXSYIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=C(C=CC=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065983
Record name 2,2',6,6'-Tetrachlorobiphenyl
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Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',6,6'-Tetrachlorobiphenyl

CAS RN

15968-05-5
Record name 2,2′,6,6′-Tetrachlorobiphenyl
Source CAS Common Chemistry
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Record name 2,2',6,6'-Tetrachlorobiphenyl
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Record name 1,1'-Biphenyl, 2,2',6,6'-tetrachloro-
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Record name 2,2',6,6'-Tetrachlorobiphenyl
Source EPA DSSTox
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Record name 2,2',6,6'-Tetrachlorobiphenyl
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Record name 2,2',6,6'-TETRACHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
384
Citations
KF Arcaro, L Yi, RF Seegal, DD Vakharia… - Journal of cellular …, 1999 - Wiley Online Library
Polychlorinated biphenyls (PCBs) are ubiquitous environmental contaminants whose effects on biological systems depend on the number of and the positions of the chlorine …
Number of citations: 87 onlinelibrary.wiley.com
SG Lynn, DJ Price, WJ Birge, SS Kilham - Aquatic Toxicology, 2007 - Elsevier
The objective of this study was to examine the importance of nutrient status of a diatom (Stephanodiscus minutulus) to the uptake of PCB congener #54 (2,2′,6,6′-tetrachlorobiphenyl) …
Number of citations: 48 www.sciencedirect.com
A Opperhuizen, FAPC Gobas… - … science & technology, 1988 - ACS Publications
Aqueous solubilities of polychlorinated biphenyls show a linear relationship between logarithms of aqueous activity coefficients and total surface areas (TSA) or total molec-ular …
Number of citations: 104 pubs.acs.org
LD Field, BW Skelton, S Sternhell… - Australian journal of …, 1985 - CSIRO Publishing
Single-crystal X-ray structure determinations have been carried out at 295 K on a number of biphenyl derivatives substituted with chlorine or bromine in the 2- and 6-positions in order to …
Number of citations: 4 www.publish.csiro.au
ØA Voie, F Fonnum - Archives of toxicology, 2000 - Springer
In this paper the effect of polychlorinated biphenyls (PCBs) on the production of reactive oxygen species (ROS) in rat synaptosomes is elucidated. The effect of methylmercury (MeHg) …
Number of citations: 55 link.springer.com
LO Ruzo - 1974 - search.proquest.com
RESULTS.................................................................. 14 A. Gas Chromatography................................................... 14 B. Ultraviolet Spectroscopy............................................. 18 C. Photoproducts.........…
Number of citations: 0 search.proquest.com
M Imanari, M Kohno, M Ohuchi, K Ishizu - Bulletin of the Chemical …, 1974 - journal.csj.jp
The natural-abundance 13 C NMR spectra of the ortho- or the para-halobiphenyls were obtained by the pulse Fourier transform NMR (FT-NMR). For the para-derivatives, the observed …
Number of citations: 11 www.journal.csj.jp
M Chaychian, J Silverman, M Al-Sheikhly… - … science & technology, 1999 - ACS Publications
Complete degradation of 2,2‘,6,6‘-tetrachlorobiphenyl (PCB-54) in transformer oil is achieved by ionizing radiation without degradation of the oil. γ-Irradiation of transformer oil …
Number of citations: 51 pubs.acs.org
J Li, J Min, Y Wang, W Chen, Y Kong… - Applied and …, 2020 - Am Soc Microbiol
Biphenyl dioxygenase (BPDO), which is a Rieske-type oxygenase (RO), catalyzes the initial dioxygenation of biphenyl and some polychlorinated biphenyls (PCBs). In order to enhance …
Number of citations: 9 journals.asm.org
HK Yak, BJ Mincher, KH Chiu, CM Wai - Journal of hazardous materials, 1999 - Elsevier
Off-line supercritical fluid extraction (SFE) followed by γ-radiolysis as an alternative treatment technique for PCB-contaminated soil was investigated in this study using BZ #54 (2,2′,6,6…
Number of citations: 33 www.sciencedirect.com

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